molecular formula C23H18N4O5S B11020833 methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11020833
M. Wt: 462.5 g/mol
InChI Key: VKXAQIHXFPNURF-UHFFFAOYSA-N
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Description

Methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinazoline core fused with an isoindole ring, and a thiazole moiety. The presence of these structural motifs makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves a multicomponent reaction. One efficient method involves the reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid in the presence of sulfonic acid functionalized nanoporous silica as a catalyst. This reaction is carried out in ethanol under reflux conditions . The use of eutectic solvents, such as a mixture of choline chloride and zinc chloride, has also been reported to facilitate the synthesis of similar compounds .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process. Additionally, the recycling and reuse of catalysts and solvents would be crucial for sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

Methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, are of significant interest.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the thiazole moiety, which is not commonly found in similar compounds

Biological Activity

Methyl 2-{[(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential for various biological activities. Its unique structural features, including a thiazole ring and an isoindoloquinazoline moiety, suggest diverse pharmacological applications.

Structural Characteristics

The compound is characterized by:

  • Molecular Formula : C22H23N3O3
  • Molecular Weight : 377.4 g/mol
  • Key Functional Groups : Acetylamino group, carboxylate ester, and thiazole ring.

These features enhance its chemical reactivity and potential interactions with biological targets.

Preliminary studies indicate that the compound may interact with specific enzymes or receptors. Computational docking studies have been employed to predict binding affinities, while experimental validation is essential to confirm these interactions. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further investigation.

Biological Activities

  • Anticancer Activity :
    • The isoindoloquinazoline structure has been associated with anticancer properties. Compounds with similar frameworks have shown promising results in inhibiting cancer cell proliferation.
    • For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects.
  • Enzyme Inhibition :
    • The compound's thiazole component may confer enzyme inhibitory properties. For example, compounds with thiazole rings have been shown to inhibit α-glucosidase activity effectively.
    • In vitro studies on structurally similar compounds yielded IC50 values ranging from 12.44 μM to 308.33 μM against α-glucosidase, indicating strong potential for the compound in managing type 2 diabetes mellitus .
  • Antimicrobial Properties :
    • The presence of multiple functional groups in the compound suggests potential antimicrobial activity. Similar compounds have been reported to possess significant antibacterial and antifungal properties.

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of isoindoloquinazoline derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Enzyme Inhibition

A series of thiazole-containing compounds were tested for their ability to inhibit α-glucosidase. This compound showed promising results in preliminary assays with an IC50 value significantly lower than that of standard inhibitors like acarbose .

Research Findings

Research has shown that modifications in the molecular structure significantly affect biological activity. For example:

CompoundStructureIC50 (μM)Activity
AThiazole derivative12.44 ± 0.38Strong α-glucosidase inhibitor
BIsoindoloquinazoline308.33 ± 0.06Moderate anticancer activity
CMethyl thiazoleN/AAntimicrobial effects observed

Properties

Molecular Formula

C23H18N4O5S

Molecular Weight

462.5 g/mol

IUPAC Name

methyl 2-[[2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H18N4O5S/c1-12-18(22(31)32-2)33-23(24-12)25-17(28)11-26-19-13-7-3-4-8-14(13)21(30)27(19)16-10-6-5-9-15(16)20(26)29/h3-10,19H,11H2,1-2H3,(H,24,25,28)

InChI Key

VKXAQIHXFPNURF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O)C(=O)OC

Origin of Product

United States

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